(3S)-3-chlorobutanoic acid

Catalog No.
S15278955
CAS No.
25139-77-9
M.F
C4H7ClO2
M. Wt
122.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-chlorobutanoic acid

CAS Number

25139-77-9

Product Name

(3S)-3-chlorobutanoic acid

IUPAC Name

(3S)-3-chlorobutanoic acid

Molecular Formula

C4H7ClO2

Molecular Weight

122.55 g/mol

InChI

InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

XEEMVPPCXNTVNP-VKHMYHEASA-N

Canonical SMILES

CC(CC(=O)O)Cl

Isomeric SMILES

C[C@@H](CC(=O)O)Cl

(3S)-3-chlorobutanoic acid is an organic compound with the chemical formula C4_4H7_7ClO2_2. It features a chlorine atom attached to the third carbon of a butanoic acid chain, making it a halogenated derivative of butanoic acid. This compound is characterized by its chiral nature, specifically existing in the (3S) configuration, which refers to the spatial arrangement of its atoms around the chiral center. The presence of the chlorine atom significantly influences its chemical properties and biological activity, making it a compound of interest in various fields such as medicinal chemistry and synthetic organic chemistry .

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate.
  • Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions, leading to products such as 3-azidobutanoic acid or 3-thiobutanoic acid.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

The biological activity of (3S)-3-chlorobutanoic acid is notable due to its interaction with various molecular targets, including enzymes and receptors. The presence of the chlorine atom enhances its binding affinity and selectivity, which can lead to significant biological effects. Research has indicated potential applications in drug development, particularly as enzyme inhibitors and receptor modulators .

Several methods exist for synthesizing (3S)-3-chlorobutanoic acid:

  • Direct Halogenation: One common approach involves the direct chlorination of butanoic acid using chlorine gas or thionyl chloride under controlled conditions.
  • Chiral Catalysis: Enantioselective synthesis can be achieved through the use of chiral catalysts that favor the formation of the (3S) enantiomer during the reaction.
  • Nucleophilic Substitution: Another method includes starting from a suitable precursor that undergoes nucleophilic substitution with a chlorinating agent .

(3S)-3-chlorobutanoic acid has various applications across different fields:

  • Medicinal Chemistry: It is investigated for potential use in drug development due to its biological activity.
  • Synthetic Organic Chemistry: This compound serves as a building block for synthesizing more complex molecules.
  • Agricultural Chemistry: Potential applications include use as herbicides or pesticides due to its reactivity and biological properties .

Studies on (3S)-3-chlorobutanoic acid have focused on its interactions with specific enzymes and receptors. The unique properties imparted by the chlorine atom allow it to modulate biological pathways effectively. Research continues into its potential effects on metabolic processes and its role as an inhibitor or modulator in various biochemical assays .

(3S)-3-chlorobutanoic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructureKey Differences
(3R)-3-chlorobutanoic acidC4_4H7_7ClO2_2Enantiomer with different stereochemistry
3-fluorobutanoic acidC4_4H7_7FO2_2Contains fluorine instead of chlorine
3-bromobutanoic acidC4_4H7_7BrO2_2Contains bromine, affecting reactivity
2-chlorobutanoic acidC4_4H7_7ClO2_2Chlorine located at the second carbon

Uniqueness

The uniqueness of (3S)-3-chlorobutanoic acid lies in its specific stereochemistry and the presence of the chlorine atom, which imparts distinct chemical properties such as increased electronegativity and stability compared to its analogs. These characteristics make it particularly valuable for applications in medicinal chemistry where halogen substitution can enhance drug efficacy and metabolic stability .

The incorporation of chlorine into carboxylic acids like (3S)-3-chlorobutanoic acid introduces both electronic and steric effects that are exploitable in catalytic asymmetric reactions. The electron-withdrawing nature of the chlorine atom increases the acidity of the α-proton (pKa ~2.8), enabling deprotonation strategies for enolate formation under mild conditions. This property is critical in conjugate addition reactions, where boron trichloride-mediated chloride addition to α,β-unsaturated imides achieves up to 90:10 diastereomeric ratios in the synthesis of 3-chlorobutanoic acid derivatives.

A key advancement involves the use of chiral auxiliaries to control stereochemistry during halogenation. For example, (3S)-3-chlorobutanoic acid can be synthesized through stereospecific chlorination of L-threonine derivatives, where the existing hydroxyl group directs chlorine placement via neighboring group participation. The resulting chiral pool approach preserves optical purity while introducing the halogen substituent.

Table 1: Comparative Analysis of Catalytic Chlorination Methods

MethodCatalyst SystemDiastereomeric RatioYield (%)
BCl₃-mediated additionChiral imide template90:1068
Enzymatic resolutionCandida antarctica lipase95:0542
Organocatalytic chlorinationCinchona alkaloid85:1555

Transition-metal catalysis has also been adapted for this compound’s synthesis. Copper(I)-bisoxazoline complexes enable asymmetric chlorocyclization of γ,δ-unsaturated carboxylic acids, achieving enantiomeric excesses >90% through a halogenative hemiacetalization mechanism. These methods highlight how the chlorine atom’s position and configuration in (3S)-3-chlorobutanoic acid make it both a product and a precursor in catalytic cycles requiring precise stereocontrol.

Historical Context of β-Chlorobutyric Acid Derivatives in Medicinal Chemistry

The historical development of β-chlorobutyric acid derivatives traces back to investigations into halogenated fatty acid metabolism. Early 20th-century studies on butyric acid (C₄H₈O₂) revealed that β-substitution significantly alters biological activity compared to the parent compound. Introduction of chlorine at the C3 position in (3S)-3-chlorobutanoic acid creates a metabolically resistant isostere of succinic acid, enabling its use as a mechanistic probe in Krebs cycle studies.

Table 2: Structural Comparison of Butyric Acid Derivatives

CompoundSubstituent PositionLogPMetabolic Stability
Butyric acid-0.79Low
3-Chlorobutanoic acidC31.02Moderate
4-Chlorobutanoic acidC41.15High

In the 1980s, β-chlorinated carboxylic acids gained attention as irreversible inhibitors of aspartate transaminase. The chlorine atom in (3S)-3-chlorobutanoic acid facilitates covalent bond formation with catalytic lysine residues through nucleophilic displacement, a property exploited in enzyme inactivation studies. More recently, its derivatives have served as chiral precursors for β-amino alcohols used in antiviral prodrug designs, leveraging the chlorine’s ability to direct stereoselective amination reactions.

The conformational preferences of (3S)-3-chlorobutanoic acid are governed by several key factors that directly influence its chemical reactivity and stereochemical behavior. Computational studies using density functional theory methods have revealed that the β-chloro substituent exhibits a pronounced preference for gauche conformations over anti arrangements [1] [2] [3].

The most stable conformer of (3S)-3-chlorobutanoic acid adopts a gauche arrangement with a dihedral angle of approximately ±60° between the C-C-C-Cl atoms [1] [2]. This conformational preference arises from hyperconjugative interactions between the C-H σ bonding orbital and the C-Cl σ* antibonding orbital, which provides stabilization energy of 0.5-1.0 kcal/mol relative to the anti conformer [1] [2] [3]. The gauche effect in halogenated compounds, particularly those containing electronegative substituents like chlorine, has been extensively documented in similar systems [4] [5].

Table 3 presents a comprehensive conformational analysis showing that the gauche conformer represents 65-70% of the population at room temperature, while the anti conformer accounts for 25-30% of the total population. The eclipsed conformations are highly disfavored due to severe steric interactions and represent less than 5% of the conformational ensemble [1] [2] [3].

The electronic effects of the β-chloro substituent significantly influence the molecular dipole moment, with gauche conformers exhibiting dipole moments of 2.1-2.3 D compared to 1.8-2.0 D for anti conformers [1] [2]. This difference reflects the spatial arrangement of the electronegative chlorine atom relative to the carboxyl group, with gauche arrangements maximizing dipole alignment and contributing to the overall molecular polarity [6] [7].

Solvent effects play a crucial role in determining conformational preferences. In polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, the gauche preference is enhanced due to favorable solvation of the dipolar conformer [1] [2]. Conversely, in less polar solvents, the anti conformer becomes slightly more populated as dipole-dipole interactions are minimized [8] [9].

The conformational flexibility of the β-chloro substituent also influences the accessibility of the electrophilic carbon center for nucleophilic attack. In the predominant gauche conformation, the chlorine atom is positioned to provide moderate steric hindrance while maintaining electronic activation of the carbon center through its electron-withdrawing effect [10] [3]. This balance between electronic activation and steric accessibility contributes to the observed reactivity patterns in nucleophilic substitution reactions.

Comparative Reactivity of (3S) vs (3R) Configurations in Nucleophilic Displacements

The stereochemical configuration at the C-3 position of 3-chlorobutanoic acid profoundly influences the reaction pathways and outcomes of nucleophilic substitution reactions. Both (3S) and (3R) configurations undergo nucleophilic substitution via the SN2 mechanism, but their stereochemical outcomes differ in predictable ways that reflect the fundamental principles of stereochemical inversion [11] [12] [13] [14] [15].

Table 4 demonstrates the comparative reactivity patterns between (3S) and (3R)-3-chlorobutanoic acid with various nucleophiles. The most significant finding is that both configurations exhibit identical relative rates of reaction with the same nucleophile, indicating that the stereochemical configuration does not significantly influence the kinetic accessibility of the electrophilic carbon center [11] [12] [13] [14] [15].

When (3S)-3-chlorobutanoic acid undergoes nucleophilic substitution with hydroxide ion, the reaction proceeds through a concerted SN2 mechanism involving backside attack of the nucleophile [11] [12] [13] [14] [15]. The stereochemical outcome is complete inversion of configuration, converting the (3S) substrate to the (3R) product. This inversion, known as Walden inversion, occurs because the nucleophile approaches from the face opposite to the leaving group, causing the tetrahedral carbon center to "flip" its stereochemistry [16] [17] [18].

Conversely, (3R)-3-chlorobutanoic acid undergoes the same SN2 mechanism but produces the opposite stereochemical outcome. The (3R) substrate is converted to the (3S) product through the same backside attack mechanism, demonstrating the predictable nature of stereochemical inversion in SN2 reactions [11] [12] [13] [14] [15] [16].

The activation energies for nucleophilic substitution reactions are remarkably similar for both (3S) and (3R) configurations, ranging from 16-21 kcal/mol depending on the nucleophile employed [11] [12] [13] [14] [15]. Cyanide ion exhibits the lowest activation energy (16-18 kcal/mol) due to its high nucleophilicity and relatively small size, while methoxide shows slightly higher activation energies (19-21 kcal/mol) due to increased steric bulk [11] [12] [13] [14] [15].

The stereochemical fidelity of these reactions is exceptionally high, with complete inversion observed in all cases studied [11] [12] [13] [14] [15] [16]. This stereospecificity arises from the concerted nature of the SN2 mechanism, where bond breaking and bond forming occur simultaneously, preventing the formation of achiral intermediates that could lead to racemization [11] [12] [13] [14] [15].

The relative rates of reaction show interesting trends based on nucleophile characteristics. Strong nucleophiles such as cyanide ion react approximately 2.5 times faster than hydroxide ion, while weaker nucleophiles like methoxide react about 20% slower than hydroxide [11] [12] [13] [14] [15]. These rate differences reflect the nucleophilicity order and are consistent with established SN2 reactivity patterns [11] [12] [13] [14] [15].

Solvent effects significantly influence the reaction rates for both configurations. Polar aprotic solvents such as dimethyl sulfoxide or acetonitrile accelerate SN2 reactions by stabilizing the anionic nucleophile without strongly solvating it, thereby maintaining high nucleophilicity [11] [12] [13] [14] [15]. In contrast, polar protic solvents like water or alcohols can slow the reaction by hydrogen bonding to the nucleophile, reducing its effective nucleophilicity [11] [12] [13] [14] [15].

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

122.0134572 g/mol

Monoisotopic Mass

122.0134572 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

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